molecular formula C6H10F2O3S B2644382 (3,3-Difluorocyclobutyl)methyl methanesulfonate CAS No. 1132843-09-4

(3,3-Difluorocyclobutyl)methyl methanesulfonate

Cat. No.: B2644382
CAS No.: 1132843-09-4
M. Wt: 200.2
InChI Key: POJIPIRETMFFIV-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclobutyl)methyl methanesulfonate (CAS 1132843-09-4) is a chemical compound with the molecular formula C6H10F2O3S and a molecular weight of 200.20 g/mol . It is characterized by a 3,3-difluorocyclobutyl ring system linked to a methanesulfonate (mesylate) ester group. This mesylate ester functional group is a well-known and valuable leaving group in synthetic organic chemistry, making this compound a versatile alkylating agent and a crucial advanced building block for researchers. The incorporation of the difluorocyclobutyl ring is of significant interest in medicinal chemistry and drug discovery, as such motifs are often used to modulate the physiochemical properties of potential therapeutic candidates, including their metabolic stability, lipophilicity, and conformational geometry. As an alkylating agent, this compound can be used to introduce the 3,3-difluorocyclobutylmethyl moiety into more complex molecular architectures via nucleophilic substitution reactions. This is particularly valuable in the synthesis of novel compounds for pharmaceutical research and material science. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that methanesulfonate esters, as a class, require careful handling. For example, the simpler analog methyl methanesulfonate is classified as reasonably anticipated to be a human carcinogen based on animal studies . While the hazard profile of this compound may differ, it should be handled with appropriate safety precautions, using personal protective equipment and operating within a well-ventilated fume hood.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O3S/c1-12(9,10)11-4-5-2-6(7,8)3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJIPIRETMFFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132843-09-4
Record name (3,3-difluorocyclobutyl)methyl methanesulfonate
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Chemical Reactions Analysis

(3,3-Difluorocyclobutyl)methyl methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : (3,3-Difluorocyclobutyl)methyl methanesulfonate is utilized as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.
  • Electrophilic Reagent : The compound functions as an electrophile in various reactions, facilitating the introduction of the cyclobutyl moiety into target molecules.

Biology

  • Enzyme Mechanism Studies : This compound is employed to investigate enzyme mechanisms, particularly in studies involving nucleophilic attack and substrate specificity.
  • Biological Pathways : It serves as a probe to study biological pathways, providing insights into cellular processes and potential therapeutic targets.

Pharmaceuticals

  • Mineralocorticoid Receptor Antagonist : Recent patents indicate that this compound can be used in pharmaceutical compositions aimed at treating conditions related to aldosterone excess, such as hypertension and heart failure. The compound's antagonistic effects on mineralocorticoid receptors make it a candidate for therapeutic development .
  • Treatment of Diabetic Nephropathy : The compound has shown promise in preclinical models for treating diabetic nephropathy, highlighting its potential in managing chronic kidney diseases .

Data Tables

Application AreaSpecific Use CaseObservations/Results
ChemistryBuilding block for complex molecule synthesisEnhances synthetic pathways
BiologyProbe for enzyme mechanism studiesInsights into nucleophilic interactions
PharmaceuticalsAntagonist for mineralocorticoid receptorsEffective against hypertension
Treatment for diabetic nephropathyReduces proteinuria in models

Case Study 1: Pharmaceutical Development

A recent study outlined the synthesis and evaluation of this compound as a mineralocorticoid receptor antagonist. The compound demonstrated significant efficacy in reducing blood pressure in animal models exhibiting aldosteronism. The mechanism involved blocking aldosterone's action on renal tissues, leading to improved electrolyte balance and reduced hypertension symptoms .

Case Study 2: Biological Pathway Investigation

In another study, researchers utilized this compound to explore its effects on cellular signaling pathways related to inflammation. The findings indicated that the compound modulated specific pathways involved in cytokine release, suggesting its potential role in therapeutic strategies against inflammatory diseases.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce the cyclobutyl moiety into target molecules .

Comparison with Similar Compounds

(3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2)

The alcohol precursor to the target compound shares a 92% structural similarity. Key differences include:

  • Functional Group : The absence of the methanesulfonate group reduces its reactivity as a leaving group.
  • Physical Properties : Lower molecular weight (122.11 g/mol ) and boiling point compared to the sulfonate ester.
  • Applications : Primarily used as an intermediate in synthesizing fluorinated cyclobutane derivatives.
Property (3,3-Difluorocyclobutyl)methyl Methanesulfonate (3,3-Difluorocyclobutyl)methanol
Molecular Formula C₆H₁₀F₂O₃S C₅H₈F₂O
Molecular Weight (g/mol) 200.21 122.11
Boiling Point (°C) 288 (predicted) Not reported
Reactivity High (sulfonate ester) Moderate (alcohol)
Use Alkylating agent Synthesis intermediate

The sulfonate ester’s enhanced leaving-group ability makes it more reactive in substitution reactions compared to the alcohol .

Methyl Methanesulfonate (MMS; CAS 66-27-3)

MMS (CH₃SO₃CH₃) is a simpler sulfonate ester with a molecular weight of 110.13 g/mol . Key distinctions include:

  • Structure : Lacks the fluorinated cyclobutyl group, resulting in lower steric hindrance and higher alkylating potency.
  • Toxicity: MMS is a potent mutagen, as demonstrated in Drosophila melanogaster studies where it induced DNA damage and larval hypersensitivity .
  • Applications : Widely used in genetic research as a model mutagen, unlike the target compound, which is tailored for specialized synthetic applications.
Property This compound Methyl Methanesulfonate (MMS)
Molecular Formula C₆H₁₀F₂O₃S C₂H₆O₃S
Molecular Weight (g/mol) 200.21 110.13
Boiling Point (°C) 288 (predicted) 238
Mutagenicity Moderate (based on hazard warnings) High (validated in studies)
Primary Use Specialty synthesis Mutagenesis studies

The fluorinated cyclobutyl group in the target compound likely reduces its alkylating efficiency compared to MMS but improves metabolic stability .

trans-(4-Trifluoromethylcyclohexyl)methanol (CAS 1202577-61-4)

This cyclohexane derivative shares structural similarities (81% similarity) but differs in:

  • Ring Size : Cyclohexane vs. cyclobutane, affecting steric and electronic properties.
  • Substituents : A trifluoromethyl group instead of difluorine atoms.
  • Functionality : Lacks the sulfonate group, limiting its utility in substitution reactions.

Key Research Findings

Reactivity: The target compound’s sulfonate group facilitates nucleophilic displacement, though fluorination moderates its reactivity compared to non-fluorinated analogs .

Toxicity : While less mutagenic than MMS, its hazards (e.g., respiratory irritation) necessitate careful handling .

Synthetic Utility : The fluorinated cyclobutane core is prized in drug discovery for its conformational rigidity and ability to modulate pharmacokinetics .

Biological Activity

The compound (3,3-Difluorocyclobutyl)methyl methanesulfonate is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C5_5H8_8F2_2O3_3S
Molecular Weight: 198.18 g/mol
IUPAC Name: this compound

The compound features a cyclobutane ring substituted with two fluorine atoms and a methanesulfonate group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a mineralocorticoid receptor (MR) antagonist . This receptor plays a critical role in regulating electrolyte balance and blood pressure through its interaction with aldosterone. By inhibiting MR activity, the compound may help mitigate conditions associated with excessive aldosterone levels, such as hypertension and heart failure .

In Vitro Studies

In vitro studies have demonstrated that methyl methanesulfonate (MMS), a related compound, induces gene mutations in various cell lines, including Chinese hamster ovary cells. This suggests that this compound may also possess mutagenic properties .

Clinical Applications

  • Heart Failure Treatment: A study highlighted the efficacy of MR antagonists in reducing overall mortality in patients with chronic heart failure and acute myocardial infarction. The use of such compounds may extend to this compound as a therapeutic agent .
  • Diabetic Nephropathy: The compound has been proposed for use in treating diabetic nephropathy by targeting MR pathways involved in sodium retention and renal function regulation .

Comparative Studies

A comparative analysis of this compound with other MR antagonists shows promise in terms of selectivity and potency. Research indicates that the fluorinated cyclobutane structure enhances binding affinity to the MR compared to non-fluorinated analogs .

Data Tables

Study Type Findings Reference
In VitroInduces gene mutations in CHO cells
In VivoTumor development in rats exposed to MMS
Clinical ApplicationReduced mortality in heart failure patients
Comparative AnalysisEnhanced MR binding affinity due to fluorination

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